N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide
Description
The compound N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide features a 1,3,4-oxadiazole core linked to a 5,6-dihydro-1,4-dioxin moiety and a 4-ethoxybenzamide group. The 1,3,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capabilities, while the dihydrodioxin contributes to electronic modulation.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-2-21-11-5-3-10(4-6-11)13(19)16-15-18-17-14(23-15)12-9-20-7-8-22-12/h3-6,9H,2,7-8H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPLRCBTGKMBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dioxin ring: This can be achieved through the cyclization of appropriate diol precursors under acidic conditions.
Synthesis of the oxadiazole ring: This step involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride.
Coupling with ethoxybenzamide: The final step involves the coupling of the oxadiazole intermediate with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The dioxin ring can be oxidized to form more reactive intermediates.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The dioxin ring may also play a role in binding to specific proteins or nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Substituent Effects on the Benzamide Group
- 4-Ethoxy (Target Compound) : The ethoxy group provides moderate lipophilicity, balancing solubility and membrane permeability. This electron-donating group may enhance stability in metabolic pathways compared to electron-withdrawing substituents .
- Acetamide (CAS 851094-74-1) : The smaller acetamide group lowers molecular weight (211.17 g/mol) and may improve aqueous solubility, though at the cost of reduced target affinity .
- 4-Fluoro (CAS 876919-11-8) : The fluorine atom’s electronegativity could enhance binding interactions with electron-rich enzyme pockets, as seen in fluorinated analogs of bioactive molecules .
Modifications to the Central Heterocycle
- Benzodioxin vs. Dihydrodioxin: The fused benzodioxin in CAS 851094-86-5 increases aromatic conjugation, possibly enhancing UV absorption and stability, whereas the non-fused dihydrodioxin in the target compound offers a less planar structure .
Carboxamide Variations
- Cyclohexanecarboxamide (CAS 851094-86-5) : The cyclohexane group introduces significant lipophilicity, which may improve blood-brain barrier penetration but reduce water solubility .
Research Findings and Implications
- Metabolic Stability : The oxadiazole core in the target compound is resistant to oxidative degradation, a trait shared with nitazoxanide derivatives (e.g., ’s thiazole-based compound) .
- Synthetic Accessibility : The acetamide analog (CAS 851094-74-1) is commercially available at high cost ($523–$590/mg), suggesting the target compound may require specialized synthesis .
- Electronic Effects : The dihydrodioxin’s electron-rich nature may facilitate π-π interactions in drug-receptor binding, similar to benzodioxin-containing pesticides in .
Biological Activity
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a 1,4-dioxin ring and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 253.258 g/mol. The detailed chemical structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives of 2,3-dihydrobenzo[b][1,4]dioxine have shown promising results in inhibiting Poly(ADP-ribose) polymerase 1 (PARP1), a target for cancer therapy. One such derivative exhibited an IC50 value of 0.88 μM against PARP1, indicating potent inhibitory activity .
Table 1: Biological Activity of Related Compounds
| Compound Name | IC50 (μM) | Target |
|---|---|---|
| Compound 4 | 5.8 | PARP1 |
| Compound 10 | 0.88 | PARP1 |
| Lead Compound | 0.082 | PARP1 |
The proposed mechanism for the biological activity involves the inhibition of DNA repair pathways through PARP1 inhibition. This leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death . The oxadiazole and dioxin moieties are believed to play crucial roles in enhancing binding affinity to the target enzyme.
Antimicrobial Activity
In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity. A study reported that certain oxadiazole derivatives exhibited significant antibacterial effects against various strains of bacteria . This opens avenues for further exploration in developing antimicrobial agents based on this scaffold.
Study on Derivatives
A notable case study involved the synthesis and evaluation of various derivatives based on the dioxin structure. These derivatives were tested for their biological activities against cancer cell lines and showed varying degrees of efficacy. The study concluded that modifications at specific positions on the dioxin ring could enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
